Denudaquinol
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Overview
Description
Preparation Methods
Denudaquinol can be isolated from Magnolia denudata through a series of extraction and purification processes. The mature fruits are air-dried and successively extracted with n-hexane, chloroform, and methanol. The chloroform extract is purified using silica gel column chromatography followed by preparative thin-layer chromatography (p-TLC) to yield denudalide and denudatin A. This compound is isolated from the methanol extract through similar purification techniques .
Chemical Reactions Analysis
Denudaquinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Denudaquinol has several scientific research applications:
Chemistry: It is used as a model compound to study phenolic derivatives and their reactivity.
Biology: this compound’s cytotoxic properties make it a candidate for studying cell line responses and potential therapeutic applications.
Mechanism of Action
The mechanism of action of denudaquinol involves its interaction with cellular components, leading to cytotoxic effects. It is believed to interfere with cellular respiration and induce oxidative stress, resulting in cell death. The exact molecular targets and pathways are still under investigation, but it is hypothesized that this compound may interact with mitochondrial enzymes and disrupt the electron transport chain .
Comparison with Similar Compounds
Denudaquinol is unique compared to other phenolic derivatives due to its specific structure and cytotoxic properties. Similar compounds include denudalide and denudatin A, which are also isolated from Magnolia denudata . These compounds share structural similarities but differ in their biological activities and reactivity. This compound’s distinct cytotoxicity sets it apart from these related compounds .
Properties
Molecular Formula |
C19H26O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate |
InChI |
InChI=1S/C19H26O4/c1-13(2)6-5-7-14(3)8-9-15-10-17(20)11-16(19(15)22)12-18(21)23-4/h6,8,10-11,20,22H,5,7,9,12H2,1-4H3/b14-8+ |
InChI Key |
FJFOYRHXOZSRFV-RIYZIHGNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=CC(=C1)O)CC(=O)OC)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1)O)CC(=O)OC)O)C)C |
Origin of Product |
United States |
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